6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
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Overview
Description
6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is a complex organic compound belonging to the pyrido[4,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a methylsulfanyl group attached to a tetrahydropyrido[4,3-d]pyrimidin-4-one core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is facilitated by the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrido[4,3-d]pyrimidin-4-one derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrimidine ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Functionalized benzyl or methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring.
Pyrido[3,4-d]pyrimidines: Another class of compounds with a similar heterocyclic framework but different substitution patterns.
Uniqueness
6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyl and methoxyphenyl groups, along with the methylsulfanyl moiety, contribute to its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
6-benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-27-18-9-5-8-17(12-18)15-28-22-23-20-10-11-25(14-19(20)21(26)24-22)13-16-6-3-2-4-7-16/h2-9,12H,10-11,13-15H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCWYPDAGCLVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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